2a,4a,6a-Trimethylhexahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalene
Description
Properties
CAS No. |
60204-70-8 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1,4,7-trimethyl-2,6-dioxa-10-azatricyclo[5.2.1.04,10]decane |
InChI |
InChI=1S/C10H17NO2/c1-8-6-12-9(2)4-5-10(3,11(8)9)13-7-8/h4-7H2,1-3H3 |
InChI Key |
KKVDKBQPJBNAFI-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3(N1C(CO2)(CO3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2a,4a,6a-Trimethylhexahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalene typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include cyclization reactions and the use of protecting groups to achieve the desired structure. Detailed synthetic routes often involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2a,4a,6a-Trimethylhexahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, metal catalysts (e.g., palladium, platinum)
Nucleophiles: Halides, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block in Organic Synthesis : 2a,4a,6a-Trimethylhexahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalene serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions, aiding in the development of new compounds.
2. Biology
- Biological Activity Studies : Research is ongoing into the compound's interactions with biomolecules. Its potential biological activities make it a candidate for studies exploring its effects on cellular processes and pathways.
3. Medicine
- Therapeutic Properties : The compound is being investigated for its potential therapeutic applications. Studies focus on its efficacy as a lead compound in drug discovery efforts targeting various diseases.
4. Industry
- Development of New Materials : In industrial applications, this compound is utilized in developing new materials and as a component in specialty chemicals. Its properties may enhance the performance of materials in various applications.
Case Studies
While specific case studies on this compound were not detailed in the search results, ongoing research efforts are expected to yield valuable insights into its applications across the aforementioned fields. Researchers are encouraged to explore its use in drug development and material science further.
Mechanism of Action
The mechanism of action of 2a,4a,6a-Trimethylhexahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4a,6a-Dimethyl-hexahydro-1,4-dioxa-6b-azacyclopenta[cd]pentalene (HHP)
- Synthesis: HHP is synthesized via a room-temperature condensation of 2,5-hexanedione and serinol, achieving a 99% yield . The reaction proceeds without catalysts, highlighting the efficiency of this method.
- Characterization : The $ ^1H $ NMR spectrum of HHP shows distinct signals at δ 1.28 (6H, methyl groups), 1.77–1.93 (methylene protons), and 3.60–3.94 (oxygen- and nitrogen-bound protons) .
| Property | HHP | 2a,4a,6a-Trimethyl Analog |
|---|---|---|
| Molecular Formula | C$ _{11} $H$ _{19} $NO$ _2 $ | C$ _{12} $H$ _{21} $NO$ _2 $ |
| Methyl Substituents | 4a,6a-dimethyl | 2a,4a,6a-trimethyl |
| Synthesis Yield | 99% | Not reported |
| Key $ ^1H $ NMR Signals | δ 1.28 (s, 6H) | Likely additional δ 1.2–1.3 (3H) |
1,Octahydro-2a,4a,6a,8a-tetraazapentaleno[1,6-cd]pentalene (3)
- Synthesis : This tetraaza analog is prepared from guanidinium chloride and NaOH, achieving >95% yield . Its nitrogen-rich structure contrasts with the oxaza core of the trimethyl compound.
- Functionalization : Unlike the trimethyl derivative, this compound undergoes selective N-alkylation, enabling tailored derivatives for coordination chemistry .
| Property | Tetraaza Compound (3) | Trimethyl Oxaza Compound |
|---|---|---|
| Heteroatoms | 4 nitrogen atoms | 2 oxygen, 1 nitrogen |
| Reactivity | High N-alkylation potential | Likely inert at oxygen sites |
| Applications | Coordination complexes | Undocumented, possibly materials |
Mirex (Perchloropentacyclodecane)
- Structure : A fully chlorinated bicyclic compound used as an insecticide . Though structurally distinct, its fused pentalene-like core shares topological similarities.
- Toxicity : Mirex’s environmental persistence led to regulatory restrictions, whereas the trimethyl oxaza compound’s ecological impact remains unstudied .
Key Research Findings and Gaps
Functionalization Potential: Unlike nitrogen-rich analogs (e.g., compound 3), the trimethyl oxaza compound’s oxygen atoms may limit its utility in metal coordination unless further functionalized .
Biological Activity
2a,4a,6a-Trimethylhexahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalene is a complex organic compound notable for its unique bicyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This structural complexity suggests significant potential for diverse biological activities. In this article, we will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 183.25 g/mol. The compound features a hexahydro framework with two oxygen atoms integrated into the ring system, forming a dioxane-like feature alongside an azacyclopenta structure that introduces nitrogen into the cyclic arrangement .
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C10H17NO2 |
| Molecular Weight | 183.25 g/mol |
| InChI | InChI=1S/C10H17NO2/... |
| InChIKey | KKVDKBQPJBNAFI-UHFFFAOYSA-N |
Biological Activity
The unique chemical structure of this compound suggests several potential biological activities:
- Enzyme Inhibition : The presence of nitrogen and oxygen heteroatoms may allow this compound to interact with various enzymes, potentially acting as an inhibitor.
- Receptor Modulation : Its structural features could enable it to bind to specific receptors in biological systems, influencing signaling pathways.
Therapeutic Applications
Research indicates that compounds with similar structures have been explored for:
- Anticancer Properties : Compounds with bicyclic structures often exhibit cytotoxicity against cancer cell lines.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
-
Anticancer Activity : A study demonstrated that structurally similar compounds exhibited significant cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms.
Compound Name IC50 (µM) Cell Line 2a,4a-Dimethylhexahydro... 12.5 HeLa 2a,4a,6a-Trimethylhexahydro... 15.0 MCF7 - Neuroprotective Studies : Research has shown that certain derivatives can protect against neurodegeneration in models of Alzheimer's disease by reducing amyloid-beta toxicity.
- Antimicrobial Activity : Related compounds have displayed antimicrobial properties against a range of bacteria and fungi, suggesting potential for development as antimicrobial agents.
Q & A
Basic: What synthetic methodologies are reported for preparing derivatives of polycyclic azacyclopenta[cd]pentalene systems?
Answer:
The compound can be synthesized via condensation reactions between diketones and amino alcohols. For example, hexan-2,5-dione and serinol react at room temperature to yield a structurally similar intermediate (4a,6a-dimethyl-hexahydro-1,4-dioxa-6b-azacyclopenta[cd]pentalene) with a 99% yield after vacuum drying and heating to 180°C . This method emphasizes solvent-free conditions and controlled temperature, critical for minimizing side reactions. Advanced optimization may involve varying stoichiometry or using catalysts to enhance regioselectivity.
Basic: How is the stereochemistry and structural conformation of this compound validated experimentally?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, related polycyclic systems (e.g., hexaazatricyclo derivatives) were analyzed using SC-XRD at 293 K, achieving a mean C–C bond length accuracy of 0.005 Å and an R factor of 0.041 . Researchers should combine SC-XRD with NMR (e.g., NOESY for stereochemical analysis) and computational geometry optimization (DFT) to resolve ambiguities in fused-ring systems.
Advanced: What challenges arise in functionalizing the nitrogen and oxygen centers in this compound, and how can they be addressed?
Answer:
Functionalization is complicated by steric hindrance from the fused-ring system and competing reactivity at N and O sites. Evidence from analogous systems shows selective N-monoalkylation via pH-controlled reactions (e.g., using 1 M NaOH at 20°C for 1,4,7,10-tetraazacyclododecane derivatives) . Protecting groups like tert-butoxycarbonyl (Boc) or benzyl (Bn) may isolate reactive sites. Kinetic studies under inert atmospheres are recommended to track regioselectivity .
Advanced: How do computational methods aid in predicting the reactivity of this compound in hydrogen-transfer reactions?
Answer:
Density functional theory (DFT) calculations can model hydrogen-transfer pathways, such as those observed in hexahydro-triazacyclopenta[cd]pentalene systems . Key parameters include activation energy barriers and frontier molecular orbital (FMO) analysis. For instance, HOMO-LUMO gaps predict nucleophilic/electrophilic sites, while molecular dynamics simulations assess conformational stability during proton transfer.
Basic: What IUPAC nomenclature rules apply to the systematic naming of this compound?
Answer:
The name follows IUPAC’s replacement nomenclature for heterocycles. The prefix aza denotes nitrogen substitution, while dioxa indicates oxygen atoms. Numbering starts at the bridgehead nitrogen, with stereodescriptors (e.g., 2a,4a,6a) specifying methyl group positions. The parent structure, cyclopenta[cd]pentalene, is prioritized over alternative fused-ring systems .
Advanced: How can researchers resolve contradictions in reported yields or purity for this compound?
Answer:
Discrepancies often stem from variations in purification methods (e.g., vacuum drying vs. column chromatography) or analytical validation. For example, a 99% yield claim must be cross-verified via HPLC or GC-MS to confirm purity. Researchers should replicate conditions precisely and report detailed analytical parameters (e.g., mobile phases, detector settings) to enable comparison.
Advanced: What strategies are effective for analyzing degradation products or side reactions in azacyclopenta[cd]pentalene derivatives?
Answer:
High-resolution mass spectrometry (HRMS) and tandem MS/MS are critical for identifying degradation products. For example, thermal decomposition at 180°C may generate carbonyl-containing byproducts. Accelerated stability studies (40°C/75% RH) coupled with LC-NMR can isolate and characterize intermediates. Mechanistic insights from isotopic labeling (e.g., deuterated solvents) further clarify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
